rac-(1R,5R,6S)-3-methyl-3-azabicyclo[3.2.1]octan-6-ol
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Overview
Description
rac-(1R,5R,6S)-3-methyl-3-azabicyclo[321]octan-6-ol is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
The synthesis of rac-(1R,5R,6S)-3-methyl-3-azabicyclo[3.2.1]octan-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
rac-(1R,5R,6S)-3-methyl-3-azabicyclo[3.2.1]octan-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
rac-(1R,5R,6S)-3-methyl-3-azabicyclo[3.2.1]octan-6-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism by which rac-(1R,5R,6S)-3-methyl-3-azabicyclo[3.2.1]octan-6-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biochemical pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
rac-(1R,5R,6S)-3-methyl-3-azabicyclo[3.2.1]octan-6-ol can be compared with other similar compounds such as:
rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol hydrochloride: Similar bicyclic structure but with different stereochemistry, leading to variations in chemical and biological properties.
rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one: Contains an oxygen atom within the bicyclic structure, resulting in different reactivity and applications.
rac-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one:
These comparisons highlight the uniqueness of this compound in terms of its specific structure and resulting properties.
Properties
CAS No. |
2679951-01-8 |
---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
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